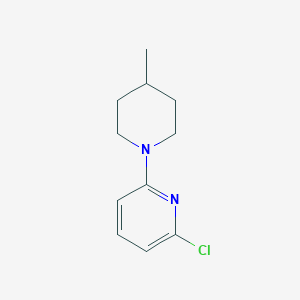

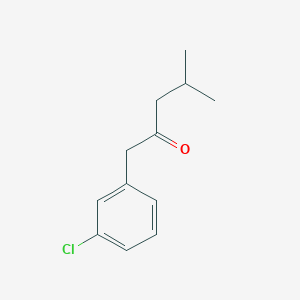

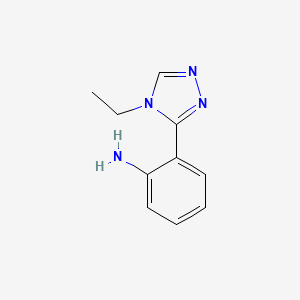

![molecular formula C7H6ClN3 B1416559 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine CAS No. 1150617-75-6](/img/structure/B1416559.png)

4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine

Übersicht

Beschreibung

4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been achieved through various methods, including synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines . A one-pot cascade sequence has been developed for direct cyanation of pyrrole .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine is represented by the molecular formula C7H6ClN3 . The InChI code is 1S/C6H4ClN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H .Chemical Reactions Analysis

Pyrrolo[2,1-f][1,2,4]triazine undergoes a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The substitution of Cl by primary amines on the substrate was achieved in high yields by refluxing a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .Wissenschaftliche Forschungsanwendungen

Antiviral Therapeutics

4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine: is a key structural component in the synthesis of antiviral drugs such as Remdesivir . This compound has shown efficacy against a wide array of RNA viruses, including SARS and MERS coronaviruses, and has been notably used in the treatment of COVID-19.

Cancer Treatment

The compound’s derivatives are actively being researched for their kinase inhibitory properties, which are crucial in targeted cancer therapies . It’s an integral part of several kinase inhibitors, which are designed to target only specific proteins or enzymes that are dysregulated in cancer cells.

Drug Synthesis

Synthetic strategies for creating derivatives of 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine are diverse and have been classified into six distinct categories, including synthesis from pyrrole derivatives and multistep synthesis . These methods are crucial for the development of new drugs.

Ebola and Emerging Viruses Treatment

Some analogs of this compound have been used in the treatment of Ebola and other emerging viruses, showcasing its potential as a broad-spectrum antiviral agent .

Norovirus Inhibition

Recent studies have revealed the anti-norovirus activity of 4-aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides, which can inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) .

EGFR Inhibition

The compound is a part of drugs that act as EGFR inhibitors , which are important in slowing cellular proliferation of human tumor cell lines, such as colon tumors .

Anaplastic Lymphoma Kinase Inhibition

It serves as an anaplastic lymphoma kinase (ALK) inhibitor , which is another promising avenue in cancer therapy, particularly for lymphomas .

Hedgehog Signaling Pathway Inhibition

Derivatives of 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine are being explored as inhibitors of the hedgehog (Hh) signaling pathway, which plays a role in the development of certain types of cancer .

Wirkmechanismus

Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs . Kinase inhibition is one of the most successful approaches in targeted therapy . The targeted therapy refers to targeting only specific proteins or enzymes that are dysregulated in cancer rather than killing all rapidly dividing cells .

Zukünftige Richtungen

Pyrrolo[2,1-f][1,2,4]triazine has shown promising potential in the field of drug research due to its versatility and wide range of biological activities . It is an active structural motif of several drugs and has attracted considerable interest among medicinal chemists . Future research may focus on the development of new drugs containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.

Eigenschaften

IUPAC Name |

4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-9-7(8)6-3-2-4-11(6)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWWTVQAGJTKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654023 | |

| Record name | 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine | |

CAS RN |

1150617-75-6 | |

| Record name | 4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol](/img/structure/B1416477.png)

![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid](/img/structure/B1416480.png)

![2-chloro-N-{2-[(morpholin-4-ylsulfonyl)methyl]benzyl}acetamide](/img/structure/B1416483.png)

![9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B1416484.png)

![N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416497.png)